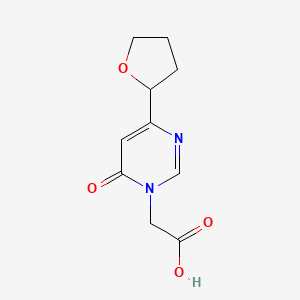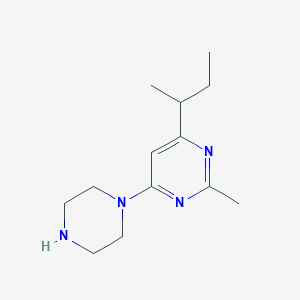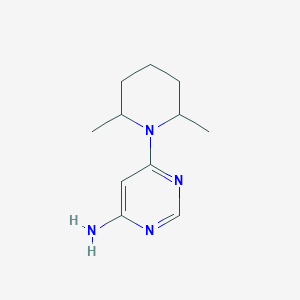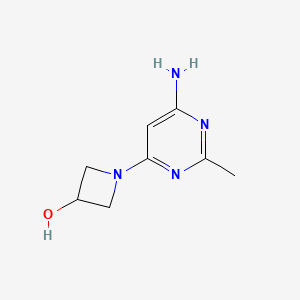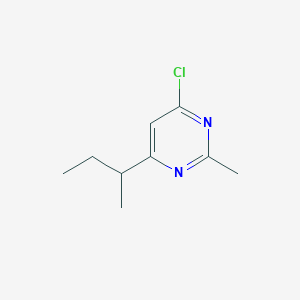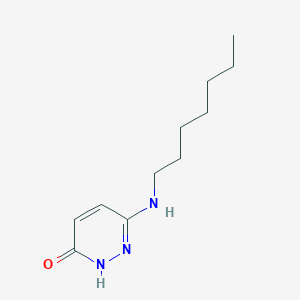
6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol
説明
Chemical Reactions Analysis
While the specific chemical reactions involving 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol are not detailed in the available resources, pyridazines are known to participate in a variety of reactions . These include inverse electron demand Diels-Alder reactions , Cu (II)-catalyzed aerobic 6-endo-trig cyclizations , and TBAI/K2S2O8-promoted [4 + 2] annulations .科学的研究の応用
Synthetic Protocols and Biological Activities
The chemical structure of "6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol" suggests its classification under pyridazine and pyridazone analogues, known for a variety of biological activities, especially related to the cardiovascular system. These compounds are synthesized primarily via the addition of hydrazine or its derivatives to suitably substituted carbon chains, resulting in a diverse array of pyridazinone derivatives exhibiting significant biological properties. For instance, pyridazine, a closely related compound, is highlighted for its pie electron-deficient nature and its utility in forming pyridazinium mono-cations with acids, hinting at potential pharmacological applications due to its basicity and ability to undergo nucleophilic substitution. Such characteristics underline the importance of this compound class in medicinal chemistry, particularly in cardiovascular research (Jakhmola et al., 2016).
Analytical and Environmental Perspectives
Analytical methods for detecting heterocyclic aromatic amines (HAs) like PhIP and its metabolites in various matrices indicate the environmental and health monitoring relevance of compounds structurally related to "this compound". These methods, particularly liquid chromatography coupled with mass spectrometry, are essential for understanding the exposure and potential toxicity of such compounds, highlighting the necessity for rigorous analysis in food products and biological samples to assess safety and environmental impact (Teunissen et al., 2010).
Optoelectronic Applications
The development of functionalized quinazolines and pyrimidines for optoelectronic materials underlines the versatility of pyridazine derivatives beyond biological activities. Incorporation of such heterocyclic compounds into π-extended conjugated systems has shown promise for creating novel optoelectronic materials, including luminescent elements and photoelectric conversion elements. This demonstrates the potential of "this compound" and related compounds in the development of organic light-emitting diodes and other electronic devices, indicating a broad scope of application that spans from medicinal chemistry to materials science (Lipunova et al., 2018).
特性
IUPAC Name |
3-[(2,4-dichlorophenyl)methylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c12-8-2-1-7(9(13)5-8)6-14-10-3-4-11(17)16-15-10/h1-5H,6H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUIGIVNZBQBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



